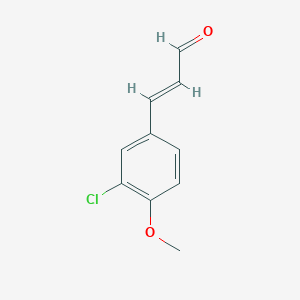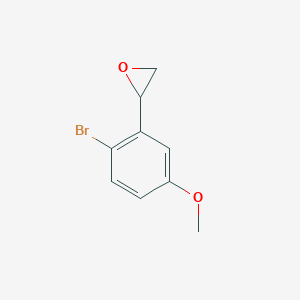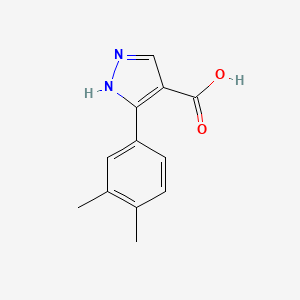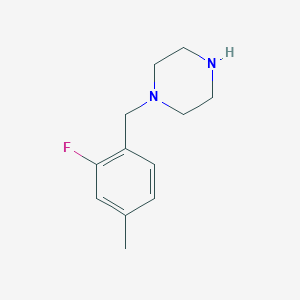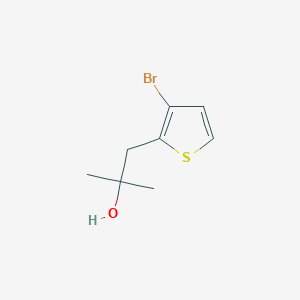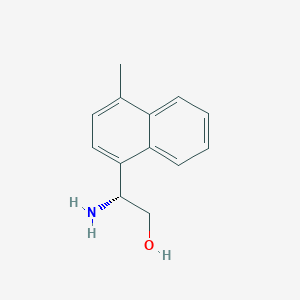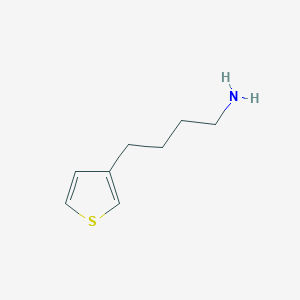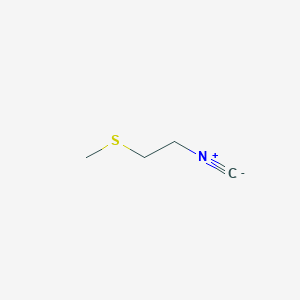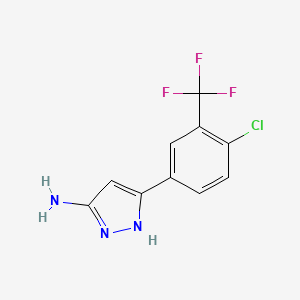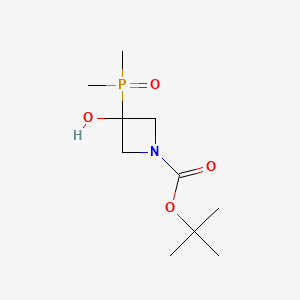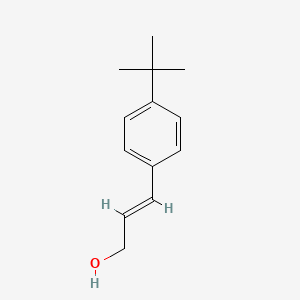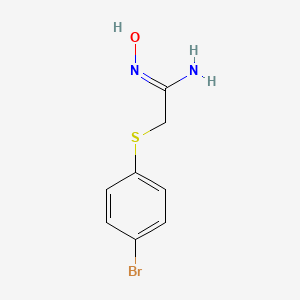
2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE is a chemical compound with the molecular formula C8H9BrN2OS It is known for its unique structure, which includes a bromophenyl group attached to a sulfanyl group, and an ethanimidamide moiety with a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE typically involves the reaction of 4-bromothiophenol with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide moiety can be reduced to form corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the sulfanyl and imidamide moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenylsulfanyl)pyruvate: A compound with a similar bromophenylsulfanyl group but different functional groups.
Thiazoles: Compounds with a sulfur and nitrogen-containing ring structure, which exhibit diverse biological activities.
Uniqueness
2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE is unique due to its combination of a bromophenyl group, a sulfanyl group, and an imidamide moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C8H9BrN2OS |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9BrN2OS/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI Key |
JPKBJWCEMMZOGR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1SC/C(=N/O)/N)Br |
Canonical SMILES |
C1=CC(=CC=C1SCC(=NO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


